molecular formula C13H19N3O B8720762 N-(3-amino-4-methylphenyl)-1-Pyrrolidineacetamide CAS No. 946690-93-3

N-(3-amino-4-methylphenyl)-1-Pyrrolidineacetamide

Cat. No. B8720762
CAS No.: 946690-93-3
M. Wt: 233.31 g/mol
InChI Key: JXRVFCSVTOLGLK-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

A solution of N-(4-methyl-3-nitrophenyl)-2-(1-pyrrolidinyl)acetamide (0.86 g, 3.27 mmol) in absolute ethanol (50 mL) was hydrogenated with 10% Pd/C (˜0.200 g, Lancaster) at 50 psi overnight. The catalyst was removed by vacuum filtration through a celite pad, rinsed with methanol, and the filtrate was concentrated under reduced pressure to give N-(3-amino-4-methylphenyl)-2-(1-pyrrolidinyl)acetamide (0.72 g, 95%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.70 (dt, J=6.55, 3.23 Hz, 4 H) 1.95 (s, 3 H) 2.53 (t, J=5.86 Hz, 4 H) 3.13 (s, 2 H) 4,78 (s, 2 H) 6.62 (dd, J=7.87, 2.01 Hz, 1 H) 6.76 (d, J=8.06 Hz, 1 H) 6.93 (d, J=2.01 Hz, 1 H) 9.23 (s, 1 H). ESIMS (M+H)+=234.
Name
N-(4-methyl-3-nitrophenyl)-2-(1-pyrrolidinyl)acetamide
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:16])[CH2:10][N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:4][C:3]=1[N+:17]([O-])=O>C(O)C.[Pd]>[NH2:17][C:3]1[CH:4]=[C:5]([NH:8][C:9](=[O:16])[CH2:10][N:11]2[CH2:12][CH2:13][CH2:14][CH2:15]2)[CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
N-(4-methyl-3-nitrophenyl)-2-(1-pyrrolidinyl)acetamide
Quantity
0.86 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)NC(CN1CCCC1)=O)[N+](=O)[O-]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by vacuum filtration through a celite pad
WASH
Type
WASH
Details
rinsed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1C)NC(CN1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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